molecular formula C10H22Cl2N2O B8020213 1,4'-Bipiperidin-3-ol dihydrochloride

1,4'-Bipiperidin-3-ol dihydrochloride

Cat. No.: B8020213
M. Wt: 257.20 g/mol
InChI Key: KUNASLOPCSOKIE-UHFFFAOYSA-N
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Description

1,4'-Bipiperidin-3-ol dihydrochloride (CAS 864356-11-6) is a bicyclic organic compound comprising two piperidine rings connected at the 1,4' positions. The hydroxyl group at position 3 of the bipiperidine scaffold enhances its polarity, while the dihydrochloride salt improves aqueous solubility. This compound is synthesized with ≥95% purity, as noted in recent catalogs . Its molecular formula is C₁₀H₂₁Cl₂N₂O, with a molecular weight of 279.20 g/mol. The hydroxyl group and protonated amines facilitate hydrogen bonding, making it relevant in pharmaceutical research for drug delivery or receptor-targeted applications .

Properties

IUPAC Name

1-piperidin-4-ylpiperidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9;;/h9-11,13H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNASLOPCSOKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4'-Bipiperidin-3-ol dihydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,4'-Bipiperidin-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4'-Bipiperidin-3-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,4'-Bipiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4,4'-Bipiperidine Dihydrochloride (CAS 78619-84-8)

  • Structural Differences : Lacks the hydroxyl group at position 3.
  • Physicochemical Properties :
    • Molecular formula: C₁₀H₂₂Cl₂N₂ (MW 241.20 g/mol).
    • Lower polarity due to absence of hydroxyl group; higher lipophilicity (logP: ~1.8 vs. ~0.5 for the target compound) .
  • Applications : Used as a building block in organic synthesis, particularly for cationic ligands.

Clocapramine Dihydrochloride (CAS 552.99 g/mol)

  • Structural Differences : Features a carboxamide group and a dibenzazepine moiety.
  • Biological Activity :
    • Acts as a potent antipsychotic due to dopamine receptor antagonism.
    • Oral rat LD₅₀: 6200 mg/kg, indicating moderate toxicity .

1'-Methyl-1,4'-Bipiperidine-3-Carboxylic Acid Dihydrochloride (CAS 1185295-92-4)

  • Structural Differences : Contains a methyl group and carboxylic acid substituent.
  • Physicochemical Impact :
    • Carboxylic acid increases polarity (logP: ~-0.2) and may limit blood-brain barrier (BBB) permeability.
    • Higher synthetic complexity due to multiple functional groups .

1,4-Dibenzylpiperazine Dihydrochloride (CAS 2298-55-7)

  • Structural Differences : Piperazine core with benzyl groups.
  • Applications : Used in ligand design for serotonin receptors.
  • Key Contrast : Piperazine rings are more basic than piperidine, altering pH-dependent solubility and receptor interactions .

Pharmacokinetic and Toxicity Comparisons

Compound Aqueous Solubility (mg/mL) logP BBB Permeability Toxicity (LD₅₀, rat oral)
1,4'-Bipiperidin-3-ol dihydrochloride ~50 (predicted) 0.5 Low Not reported
4,4'-Bipiperidine dihydrochloride ~30 1.8 Moderate Not reported
Clocapramine dihydrochloride ~20 3.2 High 6200 mg/kg
1,4-Dibenzylpiperazine dihydrochloride ~10 2.5 High Not reported

Notes:

  • The hydroxyl group in the target compound enhances solubility but reduces BBB penetration compared to lipophilic analogs like Clocapramine .
  • Toxicity data for this compound remain uncharacterized, though structural analogs suggest moderate safety profiles.

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